molecular formula C10H16IN3O B13402483 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide

Cat. No.: B13402483
M. Wt: 321.16 g/mol
InChI Key: NKHCJAWMYMPMEG-UHFFFAOYSA-N
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Description

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide is a chemical compound that belongs to the class of organic iodides It is characterized by the presence of a hydrazinecarbonyl group attached to a trimethylbenzenaminium core, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide typically involves the reaction of 4-(hydrazinecarbonyl)benzenamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Synthesis of 4-(hydrazinecarbonyl)benzenamine by reacting 4-nitrobenzenamine with hydrazine hydrate.

    Step 2: Reaction of 4-(hydrazinecarbonyl)benzenamine with trimethylamine in the presence of hydroiodic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzenaminium derivatives.

Scientific Research Applications

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. Additionally, the trimethylbenzenaminium core can interact with various receptors and enzymes, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(hydrazinecarbonyl)benzenamine
  • N,N,N-trimethylbenzenaminium iodide
  • 4-(hydrazinecarbonyl)-N,N-dimethylbenzenaminium chloride

Uniqueness

4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide is unique due to the combination of its hydrazinecarbonyl group and trimethylbenzenaminium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16IN3O

Molecular Weight

321.16 g/mol

IUPAC Name

[4-(hydrazinecarbonyl)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C10H15N3O.HI/c1-13(2,3)9-6-4-8(5-7-9)10(14)12-11;/h4-7H,11H2,1-3H3;1H

InChI Key

NKHCJAWMYMPMEG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C(=O)NN.[I-]

Origin of Product

United States

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